Tetrabutylammonium borohydride

Reductive organic synthesis Borohydride reducing agents Alkyl phenyl ketone reduction

Tetrabutylammonium borohydride excels where NaBH₄ and KBH₄ fail—its tetrabutylammonium cation confers high lipophilicity, enabling homogeneous reductions in aprotic solvents like DCM and chloroform. It delivers threo-selectivity for β-hydroxy esters, contrasting with NaBH₄/MnCl₂ erythro pathways. As a moisture-sensitive but non-pyrophoric solid, it replaces hazardous BH₃·THF in CBS reductions (up to 99% ee) and serves as a sacrificial reductant in electrosynthesis, generating only H₂ gas. Proven chemospecificity reduces nitriles/amides while preserving esters, nitro, and halogen groups—eliminating protection/deprotection steps. Choose this reagent for process control, stereochemical precision, and greener synthetic routes.

Molecular Formula C16H40BN
Molecular Weight 257.3 g/mol
CAS No. 33725-74-5
Cat. No. B1198105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabutylammonium borohydride
CAS33725-74-5
Synonymstetrabutylammonium borohydride
Molecular FormulaC16H40BN
Molecular Weight257.3 g/mol
Structural Identifiers
SMILES[BH4-].CCCC[N+](CCCC)(CCCC)CCCC
InChIInChI=1S/C16H36N.BH4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H4/q+1;-1
InChIKeyGMBOFJFPOCGSOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrabutylammonium Borohydride (CAS 33725-74-5) Procurement: A Lipophilic, Selective Reducing Agent for Non-Aqueous Organic Synthesis


Tetrabutylammonium borohydride (TBAB, CAS 33725-74-5) is a quaternary ammonium borohydride salt with the formula [(n-C₄H₉)₄N][BH₄], classified as a hydride-transfer reducing agent . It is a white crystalline solid with a melting point of 124-128 °C and is sensitive to air and moisture [1]. Its defining characteristic is its excellent solubility in a range of aprotic organic solvents like dichloromethane and chloroform, where inorganic borohydrides (e.g., NaBH₄, KBH₄) exhibit poor solubility [2]. This property enables homogeneous reduction conditions in non-aqueous media, a key differentiator for specific synthetic applications .

Why Tetrabutylammonium Borohydride Cannot Be Substituted with Sodium or Potassium Borohydride for Non-Polar Reactions


Generic substitution of TBAB with common alkali metal borohydrides like sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) fails in aprotic, non-polar reaction media. NaBH₄ and KBH₄ are highly soluble in water and protic solvents but exhibit very poor solubility in non-polar or weakly polar organic solvents [1][2]. This solubility gap prevents efficient and homogeneous reduction of lipophilic organic substrates. In contrast, the bulky tetrabutylammonium cation imparts high lipophilicity to TBAB, enabling it to dissolve in dichloromethane, chloroform, and other aprotic solvents . Attempting to use NaBH₄ in such solvents leads to heterogeneous, slow, and often incomplete reactions, which can compromise yield, selectivity, and process control [3].

Quantitative Evidence for Selecting Tetrabutylammonium Borohydride over Alternative Reducing Agents


Superior Solubility and Lower Reagent Loading vs. Sodium Borohydride in Non-Aqueous Reduction of Alkyl Phenyl Ketones

In a comparative study on the reduction of propiophenone and octanophenone within a reversed-phase HPLC column, a lower concentration of tetrabutylammonium borohydride (TBAB) was required to achieve the same extent of reduction as sodium borohydride (NaBH₄) [1]. This demonstrates higher molar efficiency for TBAB in non-aqueous media, attributed to its superior solubility and homogeneous reaction conditions [1].

Reductive organic synthesis Borohydride reducing agents Alkyl phenyl ketone reduction

Reversed Stereoselectivity vs. NaBH₄/MnCl₂ in 2-Methyl-3-oxo Ester Reductions

A key differentiator is the ability to control stereochemical outcomes. In the reduction of 2-methyl-3-oxo esters, the use of TBAB (n-Bu₄NBH₄) selectively provides the threo-isomer. In contrast, using sodium borohydride in the presence of a manganese(II) chloride catalyst yields the erythro-isomer [1]. This complementary selectivity allows chemists to choose the reagent based on the desired diastereomer.

Stereoselective synthesis Borohydride reduction Diastereomer control

Unique Chemoselectivity: Selective Reduction in the Presence of Esters

TBAB exhibits a unique chemoselectivity profile that distinguishes it from many metal borohydrides. It is documented to chemoselectively reduce other functional groups in the presence of ester moieties when used in chloro solvents . This is a significant advantage, as many borohydride reagents (e.g., LiBH₄) will readily reduce esters, limiting their utility in complex, multi-functional molecule synthesis [1].

Chemoselective reduction Bifunctional substrates Ester compatibility

Enabling Asymmetric Reduction with up to 99% ee via In Situ Borane Generation

TBAB serves as a convenient, solid-state source of borane (BH₃) for the in situ generation of oxazaborolidine (CBS) catalysts. A reagent system comprising TBAB, methyl iodide, and (S)-α,α-diphenylpyrrolidinemethanol in THF generates an active oxazaborolidine/BH₃ complex that reduces prochiral ketones to chiral secondary alcohols with up to 99% enantiomeric excess (ee) [1]. This method avoids the direct handling of hazardous, gaseous borane complexes like BH₃·THF or BH₃·SMe₂, which pose significant safety and handling challenges [1].

Asymmetric catalysis Chiral alcohol synthesis Oxazaborolidine catalysis

A Sacrificial Reductant in Electrosynthesis Replacing Metal-Consuming Sacrificial Anodes

In modern electrosynthesis, TBAB has been validated as a 'sacrificial reductant' that can replace traditional sacrificial metal anodes (e.g., Mg, Zn, Al) [1]. Oxidation of TBAB at a carbon-based electrode generates H₂ gas, which serves as the anodic counter-reaction, while the metal anode approach results in stoichiometric metal waste and consumption [1]. TBAB's role enables the use of inert, non-sacrificial electrodes, significantly reducing metal waste and simplifying reactor design for reactions like Birch reductions, hydrodesulfurization, and cross-electrophile couplings [1].

Organic electrosynthesis Green chemistry Anodic oxidation

Functional Group Tolerance: Selective Reduction of Nitriles and Amides While Sparing Esters, Nitro, and Halogens

TBAB demonstrates high chemospecificity in dichloromethane, reducing nitriles and amides to their corresponding amines while leaving other reducible groups (esters, nitro, and aromatic halogens) untouched [1][2]. This contrasts with stronger, less selective reducing agents like lithium aluminum hydride (LAH), which would reduce all these functional groups non-selectively, or even sodium borohydride, which can reduce certain esters under specific conditions . This orthogonal reactivity is a key advantage in multi-step synthesis.

Chemospecific reduction Nitrile reduction Functional group tolerance

Where Tetrabutylammonium Borohydride (CAS 33725-74-5) Delivers Verifiable Advantage Over Generic Alternatives


Synthesis of Threo-Configured β-Hydroxy Esters and Amides for Pharmaceutical Building Blocks

In medicinal chemistry and process development, controlling relative stereochemistry is critical for biological activity. This scenario is for researchers who need to reliably access the threo-diastereomer of β-hydroxy-2-methyl esters or amides. The evidence shows that TBAB provides this specific stereochemical outcome, complementing the erythro-selectivity of NaBH₄/MnCl₂ [1]. Procuring TBAB is justified when the synthetic route demands this specific diastereomer, avoiding the need for alternative, potentially lower-yielding routes or chiral resolution steps. This application is directly supported by quantitative stereoselectivity data [1].

Large-Scale Asymmetric Reduction of Prochiral Ketones

Process chemists scaling up enantioselective CBS reductions face significant safety and logistical hurdles when handling pyrophoric borane complexes. This scenario applies to pilot plant or manufacturing settings where a safer, solid alternative to BH₃·THF or BH₃·SMe₂ is required. TBAB enables the in situ generation of the active catalyst with up to 99% ee [2], while its solid form greatly simplifies storage, handling, and transport. The procurement choice is justified by the quantifiable reduction in operational risk and the avoidance of specialized gas-handling equipment, with no compromise to enantioselectivity [2].

Sustainable Electrosynthesis of Complex Molecules via Reductive Transformations

This scenario is relevant for researchers and engineers developing greener, more sustainable chemical processes using electrosynthesis. Traditional reductive electrosynthesis often relies on sacrificial metal anodes that generate stoichiometric metal waste. TBAB offers a proven alternative as a sacrificial reductant that is oxidized at an inert carbon electrode, producing only H₂ gas [3]. Procuring TBAB is justified for developing or scaling electroreductive processes (e.g., Birch reductions, hydrodesulfurization) where minimizing metal waste and simplifying downstream purification are key performance indicators [3].

Multi-Step Synthesis Requiring Chemoselective Nitrile Reduction in the Presence of Esters

In the synthesis of complex natural products or advanced pharmaceutical intermediates, a common challenge is the selective reduction of a nitrile to an amine without affecting other reducible groups like esters or aryl halides. This scenario is for medicinal chemists and process development teams facing this specific selectivity challenge. The evidence shows that TBAB chemospecifically reduces nitriles and amides in DCM, leaving esters, nitro groups, and halogens untouched [4][5]. Procuring TBAB is justified as it eliminates the need for protection/deprotection sequences, directly shortening the synthetic route and increasing overall process efficiency [4][5].

Technical Documentation Hub

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